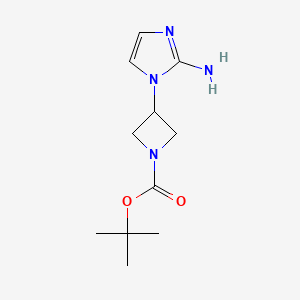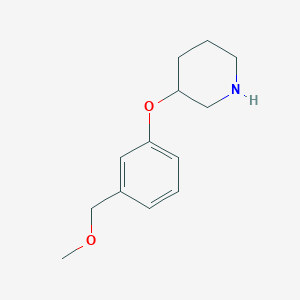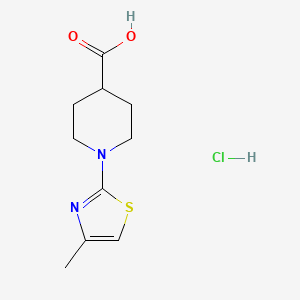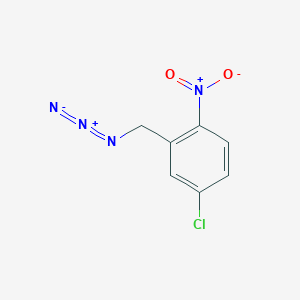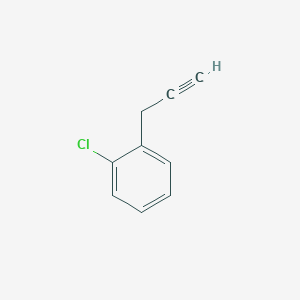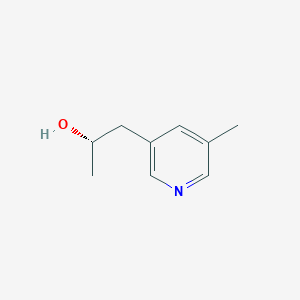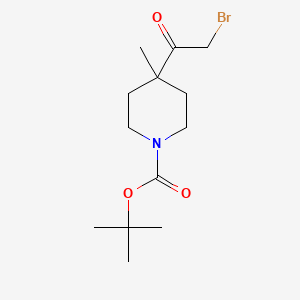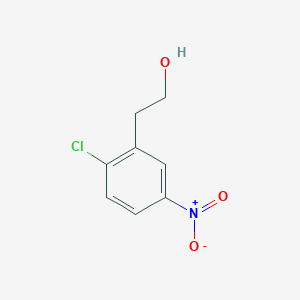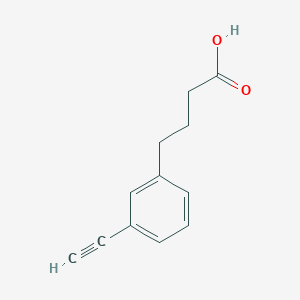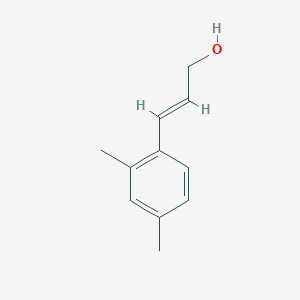
3-(2,4-Dimethylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is a derivative of phenylpropene, characterized by the presence of a hydroxyl group (-OH) attached to the propenyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)prop-2-en-1-ol typically involves the reaction of 2,4-dimethylbenzaldehyde with an appropriate reagent to form the desired product. One common method is the aldol condensation reaction, where 2,4-dimethylbenzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dimethylphenyl)prop-2-enal or 3-(2,4-Dimethylphenyl)propanoic acid.
Reduction: Formation of 3-(2,4-Dimethylphenyl)propan-1-ol or 3-(2,4-Dimethylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,4-Dimethylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of methyl groups.
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
3-(2,4-Dimethylphenyl)prop-2-en-1-ol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-9-5-6-11(4-3-7-12)10(2)8-9/h3-6,8,12H,7H2,1-2H3/b4-3+ |
InChI Key |
FJCHNTCMJBJULO-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/CO)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



